An In-Depth Technical Guide to 2,3,6-Trimethylphenol-D11
An In-Depth Technical Guide to 2,3,6-Trimethylphenol-D11
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,6-Trimethylphenol-D11, a deuterated analog of 2,3,6-trimethylphenol (B1330405). It is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of 2,3,6-trimethylphenol and related phenolic compounds. This document details its chemical and physical properties, outlines a representative synthesis protocol, and provides a general experimental procedure for its application as an internal standard.
Introduction
2,3,6-Trimethylphenol is a significant industrial chemical, notably serving as a precursor in the synthesis of Vitamin E.[1] Its accurate quantification in various matrices is crucial for process optimization and quality control. 2,3,6-Trimethylphenol-D11, with its deuterium-labeled methyl and phenyl groups, offers a high-purity, isotopically stable internal standard for such analytical applications. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for its clear differentiation from the unlabeled analyte in mass spectrometry, while maintaining nearly identical chemical and physical properties, ensuring similar behavior during sample preparation and analysis.
Chemical and Physical Properties
The key chemical and physical properties of 2,3,6-Trimethylphenol-D11 are summarized in the table below.
| Property | Value |
| Chemical Formula | C₉HD₁₁O |
| CAS Number | 347841-83-2 |
| Molecular Weight | 147.26 g/mol |
| Appearance | White to off-white solid |
| Purity (Isotopic) | Typically ≥98% |
| Synonyms | 2,3,6-Tris(methyl-d3)phenol-4,5-d2 |
Synthesis of 2,3,6-Trimethylphenol-D11
While specific proprietary synthesis methods may vary, a general approach for the deuteration of phenols can be adapted for the preparation of 2,3,6-Trimethylphenol-D11. This typically involves an acid-catalyzed hydrogen-deuterium exchange reaction.
Representative Experimental Protocol: Acid-Catalyzed Deuteration
This protocol describes a representative method for the deuteration of 2,3,6-trimethylphenol using a strong acid catalyst in the presence of a deuterium source.
Materials:
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2,3,6-Trimethylphenol
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Deuterium oxide (D₂O, 99.8 atom % D)
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Sulfuric acid-d2 (D₂SO₄, 98 wt. % in D₂O)
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Anhydrous diethyl ether
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,6-trimethylphenol.
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Addition of Reagents: Add an excess of deuterium oxide to the flask, followed by the dropwise addition of a catalytic amount of sulfuric acid-d2.
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Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the proton signals of the aromatic ring and methyl groups. The reaction is typically run for 24-48 hours to achieve high levels of deuteration.
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Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The product is extracted with anhydrous diethyl ether.
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Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution (in D₂O) and then with brine (in D₂O). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Characterization: The final product, 2,3,6-Trimethylphenol-D11, is characterized by mass spectrometry to confirm the molecular weight and by ¹H and ²H NMR to determine the degree of deuteration.
Synthesis Workflow
Caption: A representative workflow for the synthesis of 2,3,6-Trimethylphenol-D11.
Application as an Internal Standard
2,3,6-Trimethylphenol-D11 is an ideal internal standard for the quantification of 2,3,6-trimethylphenol in various samples, including those from industrial processes, environmental monitoring, and biological matrices.
Experimental Protocol: Quantification by GC-MS
This protocol provides a general procedure for the use of 2,3,6-Trimethylphenol-D11 as an internal standard in a GC-MS analysis.
Materials and Equipment:
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2,3,6-Trimethylphenol-D11 solution of known concentration (e.g., 100 µg/mL in methanol)
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Calibration standards of 2,3,6-trimethylphenol of known concentrations
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Sample containing 2,3,6-trimethylphenol
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Appropriate extraction solvents (e.g., dichloromethane, hexane)
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Gas chromatograph coupled to a mass spectrometer (GC-MS)
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GC column suitable for phenol (B47542) analysis (e.g., a mid-polarity column)
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Vials and syringes
Procedure:
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Preparation of Calibration Curve:
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Prepare a series of calibration standards of 2,3,6-trimethylphenol at different concentrations.
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To each calibration standard, add a fixed amount of the 2,3,6-Trimethylphenol-D11 internal standard solution.
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Analyze each standard by GC-MS.
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Construct a calibration curve by plotting the ratio of the peak area of the analyte (2,3,6-trimethylphenol) to the peak area of the internal standard (2,3,6-Trimethylphenol-D11) against the concentration of the analyte.
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Sample Preparation:
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Accurately weigh or measure the sample.
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If necessary, perform an extraction to isolate the phenolic compounds.
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Add the same fixed amount of the 2,3,6-Trimethylphenol-D11 internal standard solution to the extracted sample.
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GC-MS Analysis:
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Inject the prepared sample into the GC-MS system.
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The GC will separate the components of the sample, and the MS will detect and quantify the analyte and the internal standard based on their specific mass-to-charge ratios.
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Quantification:
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Determine the peak areas for both 2,3,6-trimethylphenol and 2,3,6-Trimethylphenol-D11 in the sample chromatogram.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Use the calibration curve to determine the concentration of 2,3,6-trimethylphenol in the sample.
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Analytical Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Data Presentation
The following table summarizes typical quantitative data obtained in a GC-MS analysis using 2,3,6-Trimethylphenol-D11 as an internal standard.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Internal Standard | IS Quantitation Ion (m/z) |
| 2,3,6-Trimethylphenol | 12.5 | 136 | 2,3,6-Trimethylphenol-D11 | 147 |
Conclusion
2,3,6-Trimethylphenol-D11 is a critical analytical tool for researchers and scientists in various fields. Its isotopic purity and stability make it an excellent internal standard for accurate and precise quantification of 2,3,6-trimethylphenol. This guide provides the foundational technical information required for its synthesis and application, enabling its effective integration into analytical workflows.
